3-phenyl-propionimidic acid ethyl ester

Description

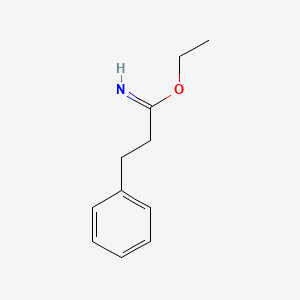

3-Phenyl-propionimidic acid ethyl ester (C${11}$H${13}$NO$_2$) is an imidic acid-derived ethyl ester characterized by a phenyl group attached to a propionimidic acid backbone. Imidic acid esters are intermediates in organic synthesis, often utilized in pharmaceuticals and agrochemicals due to their reactivity and stability .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

ethyl 3-phenylpropanimidate |

InChI |

InChI=1S/C11H15NO/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |

InChI Key |

BBTZTVGXKNYWHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-phenyl-propionimidic acid ethyl ester can be achieved through several routes. One common method involves the esterification of 3-Phenylpropionic acid with ethanol in the presence of an acid catalyst. Another approach is the reduction of methyl cinnamate in methanol solution with hydrogen and nickel under pressure . Industrial production methods often involve continuous processes that ensure high yield and purity.

Chemical Reactions Analysis

3-phenyl-propionimidic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen, nickel, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-phenyl-propionimidic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-phenyl-propionimidic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

Ethyl 3-Ethoxypropionate (EEP) Structure: Ethyl ester of 3-ethoxypropionic acid. Properties: Boiling point (BP): 170°C; slightly water-soluble. Applications: Industrial solvent for coatings and resins due to low volatility and high solvency .

Benzoic Acid Ethyl Ester

- Structure : Ethyl ester of benzoic acid.

- Properties : Volatile aromatic ester detected in cider fermentation (Figure 2, ).

- Applications : Flavoring agent and fragrance component.

- Contrast : The absence of an imidic acid group limits its utility in condensation reactions compared to the target compound.

Caffeic Acid Ethyl Ester

- Structure : Ethyl ester of caffeic acid (3,4-dihydroxycinnamic acid).

- Properties : Antioxidant activity; isolated from Patrinia villosa ().

- Contrast : The catechol moiety enhances radical scavenging but reduces stability under oxidative conditions compared to the phenyl-propionimidic acid derivative.

Table 1: Physical and Chemical Properties of Selected Ethyl Esters

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|

| 3-Phenyl-propionimidic acid ethyl ester* | C${11}$H${13}$NO$_2$ | 191.23 | ~200 (estimated) | Low water solubility | Pharmaceutical intermediates |

| Ethyl 3-ethoxypropionate | C$7$H${14}$O$_3$ | 146.19 | 170 | Slightly soluble | Industrial solvent |

| Benzoic acid ethyl ester | C$9$H${10}$O$_2$ | 150.17 | 212 | Insoluble in water | Flavoring agents |

| Caffeic acid ethyl ester | C${11}$H${12}$O$_4$ | 208.21 | Decomposes | Ethanol-soluble | Antioxidants |

*Estimated properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.